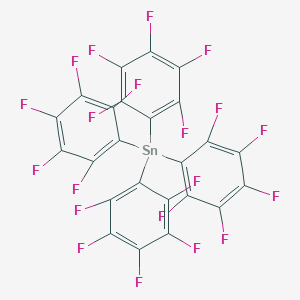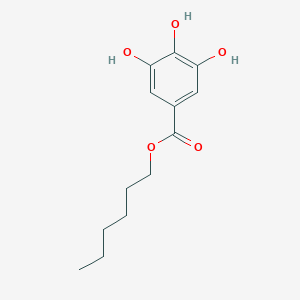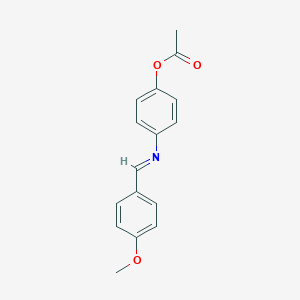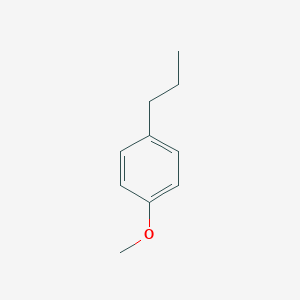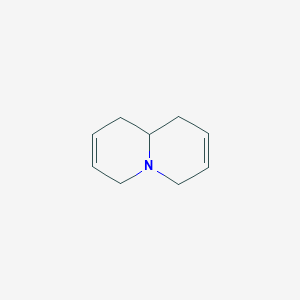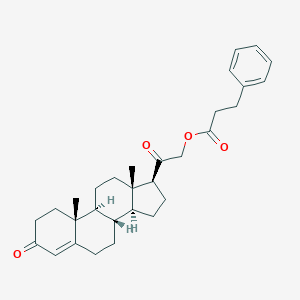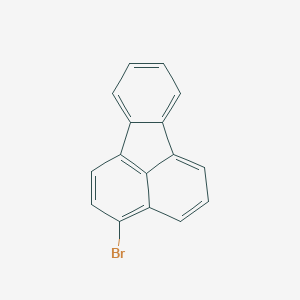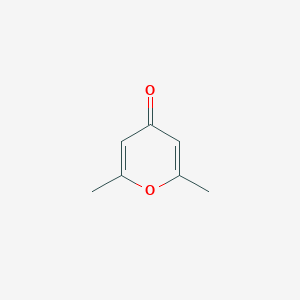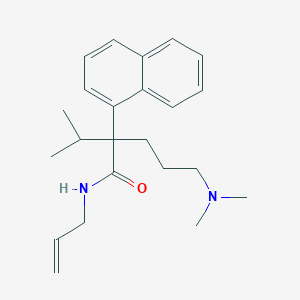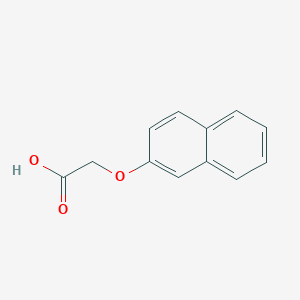
Sulfane;tetraethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfane;tetraethylazanium, also known as TEA-SH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TEA-SH is a sulfane donor molecule that can donate sulfur atoms to various biomolecules, including proteins, nucleic acids, and lipids.
Wirkmechanismus
Sulfane;tetraethylazanium acts as a sulfane donor molecule by donating sulfur atoms to various biomolecules. The mechanism of action involves the formation of a sulfane sulfur intermediate, which can donate sulfur atoms to other biomolecules. The donated sulfur atoms can then form disulfide bonds or react with other biomolecules to form various sulfur-containing compounds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation by increasing the levels of glutathione and other antioxidant enzymes. Furthermore, this compound has been shown to regulate the activity of various enzymes, including protein kinases and phosphatases. Additionally, this compound has been shown to improve mitochondrial function and reduce cellular damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfane;tetraethylazanium has several advantages for lab experiments, including its ability to donate sulfane sulfur to various biomolecules and its stability in biological systems. However, it has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Sulfane;tetraethylazanium has significant potential for future research in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. Future research should focus on elucidating the mechanisms of action of this compound in biological systems and identifying its specific targets. Additionally, future research should focus on developing new this compound derivatives with improved properties, including increased solubility and reduced toxicity.
Synthesemethoden
Sulfane;tetraethylazanium can be synthesized by reacting tetraethylammonium bromide with hydrogen sulfide gas in the presence of a base. The reaction yields this compound as a colorless liquid with a characteristic odor. The purity of the synthesized this compound can be determined by using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Sulfane;tetraethylazanium has been extensively studied for its potential applications in various fields of scientific research. It has been used as a sulfane donor molecule to investigate the role of sulfane sulfur in biological systems. This compound has been shown to protect against oxidative stress and inflammation by donating sulfane sulfur to various biomolecules, including glutathione and cysteine residues in proteins. Furthermore, this compound has been used to study the role of sulfane sulfur in cardiovascular diseases, cancer, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
10408-33-0 |
|---|---|
Molekularformel |
C8H22NS+ |
Molekulargewicht |
164.33 g/mol |
IUPAC-Name |
sulfane;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H2S/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1; |
InChI-Schlüssel |
PDXVLTXYBDAGQZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC.S |
Kanonische SMILES |
CC[N+](CC)(CC)CC.S |
Synonyme |
Tetraethylammonium hydrogen sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



